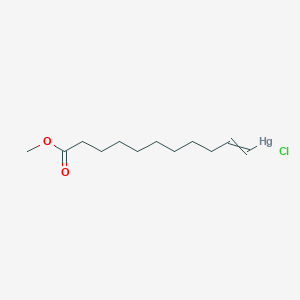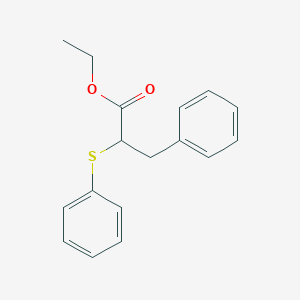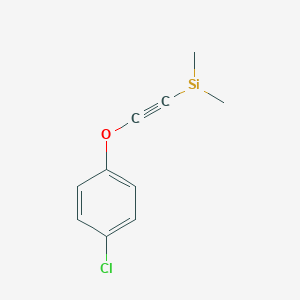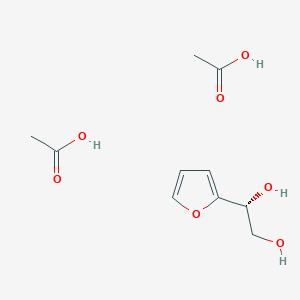
acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol is a compound that combines the properties of acetic acid and a furan derivative. This compound is of interest due to its unique chemical structure, which includes a furan ring and a diol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol can be achieved through several methods. One common approach involves the reaction of furan derivatives with acetic acid under specific conditions. For instance, the reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The furan ring and diol groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often conducted in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, and the conditions can vary widely depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or ethers. Substitution reactions can result in a variety of substituted furan derivatives.
Applications De Recherche Scientifique
Acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials, taking advantage of its reactive functional groups.
Mécanisme D'action
The mechanism by which acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol exerts its effects involves interactions with various molecular targets. The furan ring and diol groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxymethylfuran: This compound also contains a furan ring and diol groups, making it structurally similar to acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol.
Furfuryl alcohol: Another furan derivative, furfuryl alcohol, shares some chemical properties with this compound.
Uniqueness
This compound is unique due to the presence of both acetic acid and furan moieties in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
53735-79-8 |
|---|---|
Formule moléculaire |
C10H16O7 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H8O3.2C2H4O2/c7-4-5(8)6-2-1-3-9-6;2*1-2(3)4/h1-3,5,7-8H,4H2;2*1H3,(H,3,4)/t5-;;/m1../s1 |
Clé InChI |
PJVHXRNNDRHNKQ-ZJIMSODOSA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.C1=COC(=C1)[C@@H](CO)O |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=COC(=C1)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


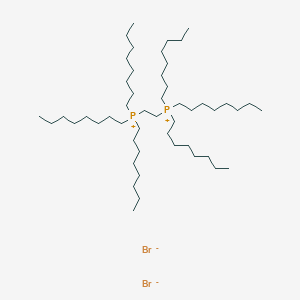
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
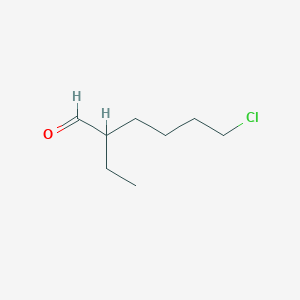
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
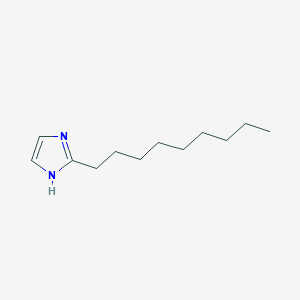
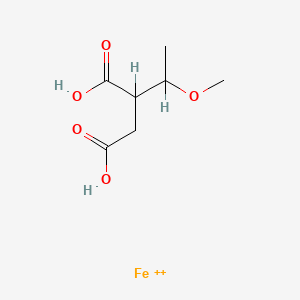
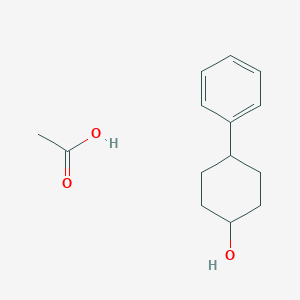
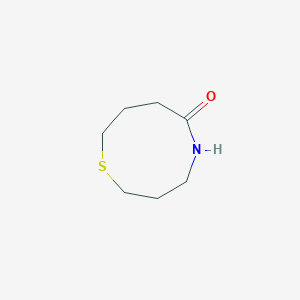
![(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol](/img/structure/B14634310.png)
